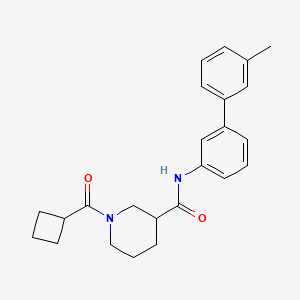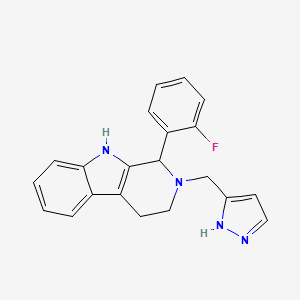![molecular formula C22H16N4O2S B6140693 3-phenyl-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)acrylamide](/img/structure/B6140693.png)
3-phenyl-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)acrylamide is a compound that has been the subject of scientific research due to its potential application in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
The mechanism of action of 3-phenyl-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)acrylamide involves the inhibition of various enzymes and proteins that are involved in the development and progression of cancer and neurodegenerative diseases. The compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
3-phenyl-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)acrylamide has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and scavenge free radicals. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 3-phenyl-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)acrylamide in lab experiments include its potential as a therapeutic agent for cancer and neurodegenerative diseases, its ability to inhibit the activity of various enzymes and proteins, and its antioxidant properties. The limitations of using the compound in lab experiments include the need for further studies to determine its toxicity and side effects, and the need for more efficient synthesis methods.
将来の方向性
For the study of 3-phenyl-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)acrylamide include the development of more efficient synthesis methods, the study of its toxicity and side effects, and the exploration of its potential as a therapeutic agent for cancer and neurodegenerative diseases. Other future directions include the study of its mechanism of action and the development of new derivatives with improved properties.
合成法
The synthesis of 3-phenyl-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)acrylamide has been achieved using different methods. One of the methods involves the reaction of 2-aminobenzoxazole with 3-pyridinecarboxaldehyde to form 2-(3-pyridinyl)-1,3-benzoxazol-5-amine. The resulting compound is then reacted with carbon disulfide and chloroacetic acid to form the intermediate product, which is further reacted with phenyl isothiocyanate and acryloyl chloride to form 3-phenyl-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)acrylamide.
科学的研究の応用
3-phenyl-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)acrylamide has been the subject of scientific research due to its potential application in various fields. The compound has been studied for its anticancer, antimicrobial, and antioxidant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
(E)-3-phenyl-N-[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)carbamothioyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2S/c27-20(11-8-15-5-2-1-3-6-15)26-22(29)24-17-9-10-19-18(13-17)25-21(28-19)16-7-4-12-23-14-16/h1-14H,(H2,24,26,27,29)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDRHZJVBXEJGN-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-phenyl-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6140629.png)
![4-hydroxy-3-[7-(3-hydroxy-4-methoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6140634.png)
![methyl 2-[(3-bromo-4-ethoxybenzoyl)amino]benzoate](/img/structure/B6140639.png)
![N-(1-cycloheptyl-3-piperidinyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6140647.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6140665.png)
![5-[4-(1,3-benzodioxol-5-ylamino)-3,4-dihydrophthalazin-1-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B6140685.png)
![1-[4-methoxy-3-(methoxymethyl)benzyl]-N-methyl-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6140698.png)
![N-(1-benzothien-2-ylmethyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6140710.png)
![1-[(4-methylbenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B6140716.png)
![1-(3-methoxybenzyl)-N-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-3-piperidinamine](/img/structure/B6140718.png)
![3-chloro-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6140721.png)
![N-{[1-(cyclohexylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6140729.png)

